Furfuryl 2-furoate
Overview
Description
Furfuryl 2-furoate is an organic compound derived from furfural, a versatile platform molecule obtained from biomass This compound features a furan ring structure, which is known for its high reactivity and potential for various chemical transformations
Preparation Methods
Synthetic Routes and Reaction Conditions: Furfuryl 2-furoate can be synthesized through the esterification of furfuryl alcohol with 2-furoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as ion-exchange resins, can further enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Furfuryl 2-furoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives, such as 2,5-furandicarboxylic acid.
Reduction: The ester group can be reduced to form furfuryl alcohol and 2-furoic acid.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents, such as halogens and nitrating agents, are used under acidic conditions.
Major Products:
Oxidation: 2,5-Furandicarboxylic acid
Reduction: Furfuryl alcohol and 2-furoic acid
Substitution: Substituted furan derivatives
Scientific Research Applications
Furfuryl 2-furoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various bio-based chemicals and materials.
Biology: this compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility and biodegradability.
Industry: It is used in the production of resins, adhesives, and coatings, owing to its excellent thermal and chemical stability.
Mechanism of Action
The mechanism of action of furfuryl 2-furoate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, leading to changes in cell permeability and enzyme activity. The furan ring structure allows for easy penetration into cells, making it an effective agent for delivering therapeutic compounds.
Comparison with Similar Compounds
Furfuryl 2-furoate can be compared with other furan derivatives, such as:
Furfuryl alcohol: Unlike this compound, furfuryl alcohol is primarily used as a monomer for the production of resins and polymers.
2-Furoic acid: This compound is used as a preservative and flavoring agent in the food industry, whereas this compound has broader applications in materials science and medicine.
2,5-Furandicarboxylic acid: This compound is a key monomer for the production of bio-based plastics, while this compound is more versatile in its applications.
Properties
IUPAC Name |
furan-2-ylmethyl furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-10(9-4-2-6-13-9)14-7-8-3-1-5-12-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYLJIZZSKSDGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC(=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210466 | |
Record name | Furfuryl 2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-11-2 | |
Record name | 2-Furancarboxylic acid, 2-furanylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furfuryl 2-furoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC57386 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furfuryl 2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furfuryl 2-furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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